molecular formula C8H18Cl2NOP B12821820 Dibutylphosphoramidic dichloride

Dibutylphosphoramidic dichloride

Cat. No.: B12821820
M. Wt: 246.11 g/mol
InChI Key: DBNUMRHHURKIGV-UHFFFAOYSA-N
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Description

Dibutylphosphoramidic dichloride is an organophosphorus compound characterized by the presence of two butyl groups attached to a phosphoramidic dichloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutylphosphoramidic dichloride can be synthesized through the reaction of dibutylamine with phosphorus oxychloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction scheme is as follows:

POCl3+2C4H9NH2(C4H9NH)2POCl2+2HCl\text{POCl}_3 + 2 \text{C}_4\text{H}_9\text{NH}_2 \rightarrow \text{(C}_4\text{H}_9\text{NH})_2\text{POCl}_2 + 2 \text{HCl} POCl3​+2C4​H9​NH2​→(C4​H9​NH)2​POCl2​+2HCl

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is conducted in a controlled environment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: Dibutylphosphoramidic dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form phosphoramidates and phosphoramides.

    Hydrolysis: In the presence of water, it hydrolyzes to form dibutylphosphoramidic acid and hydrochloric acid.

Common Reagents and Conditions:

    Alcohols and Amines: These reagents are commonly used in substitution reactions.

    Water: Hydrolysis reactions typically occur under ambient conditions.

Major Products:

    Phosphoramidates: Formed from the reaction with alcohols.

    Phosphoramides: Formed from the reaction with amines.

    Dibutylphosphoramidic Acid: Formed from hydrolysis.

Scientific Research Applications

Dibutylphosphoramidic dichloride has several applications in scientific research:

    Organic Synthesis: It is used as a reagent for the synthesis of various organophosphorus compounds.

    Materials Science: It can be used in the preparation of flame retardants and plasticizers.

    Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism by which dibutylphosphoramidic dichloride exerts its effects involves the formation of covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the electrophilic nature of the phosphorus atom, which can form stable bonds with nucleophiles such as oxygen, nitrogen, and sulfur atoms.

Comparison with Similar Compounds

    Dimethylphosphoramidic Dichloride: Similar in structure but with methyl groups instead of butyl groups.

    Diethylphosphoramidic Dichloride: Contains ethyl groups instead of butyl groups.

Uniqueness: Dibutylphosphoramidic dichloride is unique due to the presence of butyl groups, which can influence its reactivity and solubility properties compared to its methyl and ethyl counterparts. The larger alkyl groups can also impact the steric hindrance and overall stability of the compound.

Properties

Molecular Formula

C8H18Cl2NOP

Molecular Weight

246.11 g/mol

IUPAC Name

N-butyl-N-dichlorophosphorylbutan-1-amine

InChI

InChI=1S/C8H18Cl2NOP/c1-3-5-7-11(8-6-4-2)13(9,10)12/h3-8H2,1-2H3

InChI Key

DBNUMRHHURKIGV-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)P(=O)(Cl)Cl

Origin of Product

United States

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